Home > Products > Screening Compounds P33558 > 4'-epi-Entecavir-di-o-benzyl Ether
4'-epi-Entecavir-di-o-benzyl Ether -

4'-epi-Entecavir-di-o-benzyl Ether

Catalog Number: EVT-13578868
CAS Number:
Molecular Formula: C26H27N5O3
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-epi-Entecavir-di-o-benzyl Ether is a synthetic compound derived from Entecavir, an antiviral medication primarily used to treat hepatitis B virus infections. This compound is characterized by the presence of two benzyl ether groups attached to the 4'-position of the Entecavir structure. The compound is classified as a benzyl ether, which belongs to the broader category of ethers in organic chemistry. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups, with the general formula R−O−R′, where R and R′ represent organic groups.

Source and Classification

4'-epi-Entecavir-di-o-benzyl Ether can be sourced through chemical synthesis methods that modify the original Entecavir structure. It falls under the classification of asymmetrical ethers, as it contains different substituents on either side of the ether oxygen. This classification is essential for understanding its chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4'-epi-Entecavir-di-o-benzyl Ether typically involves a multi-step organic reaction process. Common methods include:

  1. Benzylation: The introduction of benzyl groups to the hydroxyl functionalities of Entecavir.
  2. Protective Group Strategies: Utilizing protective groups during synthesis to prevent unwanted reactions at sensitive sites on the molecule.

Technical Details

The synthesis may employ reagents such as benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or sodium hydride to facilitate the ether formation. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4'-epi-Entecavir-di-o-benzyl Ether can be represented as follows:

  • Chemical Formula: C24_{24}H28_{28}N6_{6}O3_{3}
  • The structure features two benzyl groups attached to an ether linkage with a central core derived from Entecavir.

Data

  • Molecular Weight: Approximately 420.52 g/mol
  • 3D Structure: The spatial arrangement can be analyzed using computational chemistry methods or X-ray crystallography for precise conformation.
Chemical Reactions Analysis

Reactions

4'-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions typical for ethers, including:

  1. Hydrolysis: Under acidic or basic conditions, ethers can be cleaved into alcohols and alkyl halides.
  2. Oxidation: Ethers can also be oxidized under specific conditions, potentially leading to aldehydes or ketones.

Technical Details

The stability of this compound against hydrolysis will depend on the steric hindrance provided by the benzyl groups, which may protect it from nucleophilic attack compared to simpler ethers.

Mechanism of Action

The mechanism of action for 4'-epi-Entecavir-di-o-benzyl Ether is primarily related to its structural similarity to Entecavir, which inhibits viral replication by competing with guanosine triphosphate for incorporation into viral DNA. The presence of benzyl ether modifications may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Process and Data

  • Inhibition Mechanism: The compound likely acts by inhibiting reverse transcriptase, an enzyme critical for hepatitis B virus replication.
  • Pharmacodynamics: Studies would be required to quantify its efficacy compared to parent compounds and assess any changes in activity due to structural modifications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on purity and formulation.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water due to hydrophobic benzyl groups.

Chemical Properties

Applications

4'-epi-Entecavir-di-o-benzyl Ether holds potential applications in scientific research, particularly in:

  1. Antiviral Drug Development: As a modification of Entecavir, it could be explored for enhanced antiviral activity against hepatitis B.
  2. Chemical Biology Studies: Its unique structure may serve as a tool for studying ether functionalities in biological systems.
  3. Medicinal Chemistry: Investigating structure-activity relationships could lead to novel therapeutic agents with improved pharmacological profiles.
Synthetic Methodologies for 4'-epi-Entecavir-di-o-benzyl Ether

Benzylation Strategies for Hydroxyl Group Protection in Nucleoside Analogues

Benzyl ether protection is indispensable in the synthesis of complex nucleoside analogues like 4'-epi-entecavir-di-O-benzyl ether, due to its stability under diverse reaction conditions and orthogonal deprotection capabilities. The strategic installation of benzyl groups safeguards hydroxyl moieties during transformations at other molecular sites. In entecavir-related syntheses, benzylation typically employs benzyl bromide (BnBr) activated by strong bases like sodium hydride (NaH) in aprotic solvents such as THF or DMF [2] [5]. For sterically hindered or acid-sensitive substrates, alternative reagents like benzyl trichloroacetimidate enable protection under mild acidic catalysis, while 2-benzyloxy-1-methylpyridinium triflate facilitates benzylation under neutral conditions, minimizing epimerization or elimination side reactions [3].

Critical to di-O-benzylation is achieving chemoselectivity between primary and secondary alcohols. The primary 5'-OH in cyclopentane-derived nucleosides exhibits higher nucleophilicity, allowing selective protection using Ag₂O-mediated benzylation or diarylborinic acid catalysis. The latter forms transient tetracoordinate borinate complexes that differentiate hydroxyl reactivity within 1,2- or 1,3-diol systems, as demonstrated in Chu’s ribose-to-entecavir route [2] [3]. Post-benzylation, the stability profile of benzyl ethers permits operations under basic (LDA, enolates), oxidizing (Dess-Martin periodinane), or mildly acidic conditions—essential for subsequent glycosylation or oxidation steps in epi-entecavir synthesis [3].

Table 1: Benzylation Agents and Their Application in Nucleoside Protection

ReagentConditionsSelectivity ProfileYield Range
BnBr / NaHTHF, 0°C to rtPrimary > Secondary OH75–95%
BnBr / Ag₂OToluene, refluxLeast sterically hindered OH60–85%
Bn trichloroacetimidateBF₃·Et₂O, CH₂Cl₂Acid-stable substrates70–90%
2-BnO-1-MePy⁺ OTf⁻Neutral, 60°CBroad substrate tolerance80–98%

Regioselective Etherification Techniques in Cyclopentane Derivatives

Regioselective etherification in cyclopentane-based nucleosides demands precise control due to the near-identical reactivity of vicinal hydroxyls and the conformational constraints imposed by the carbocyclic ring. The 4'-epi-entecavir scaffold—characterized by a cyclopentyl core with cis-fused hydroxymethyl and hydroxyl groups—exemplifies this challenge. Methodologies for differentiating C3' and C4' hydroxyls include:

  • Steric discrimination: Bulky silyl groups (e.g., TBSCl) temporarily protect the less hindered C4'-OH, enabling exclusive C3'-O-benzylation. Subsequent desilylation then reveals the C4'-OH for secondary benzylation [2] [3].
  • Metal-directed control: In Xie’s entecavir synthesis, C3'-OH-directed epoxidation leverages a hydroxyl group as a coordinating site for metal catalysts (e.g., VO(acac)₂), ensuring correct stereochemistry while leaving the C4' position available for etherification [2].
  • Enzymatic resolution: Although not yet applied to epi-entecavir, lipases (e.g., Candida antarctica B) show promise for kinetic resolution of meso-cyclopentane diols, enabling asymmetric mono-benzylation [3].

The ring conformation significantly influences regioselectivity. In Bristol-Myers Squibb’s route, the cyclopentadienyl-derived intermediate adopts a ribose-mimicking puckering, rendering the C1'-OH more accessible for initial benzylation than C2'-OH. This geometric bias was exploited to synthesize compound 9 (Scheme 1), a protected diol precursor to entecavir [2].

Table 2: Regioselective Mono-Benzylation Approaches for Cyclopentane Diols

StrategyKey Reagent/CatalystRegiochemical OutcomeLimitations
Sequential silyl/bn protectionTBSOTf → BnBr/NaHC3'-OBn, C4'-OH → C3'-OBn, C4'-OBnRequires deprotection step
Borinic acid catalysis(2-MeOC₆H₄)₂BOH1,2-diols: Terminal OH protectedSensitive to steric bulk
Directed epoxidationVO(acac)₂, tBuOOHEpoxide formation adjacent to free OHCompeting non-selective oxidation

Catalytic Approaches for Epimerization at the 4'-Position

The 4'-epi configuration in entecavir analogues necessitates stereochemical inversion at C4', typically via oxidation-reduction or direct epimerization of existing intermediates. Key methodologies include:

  • Mitsunobu inversion: The C4'-OH is activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), then displaced by nucleophiles (e.g., benzoate). Subsequent hydrolysis affords inverted stereochemistry. Gasanz’s radical cyclization route utilized this to correct stereocenters post-cyclization [2].
  • Metal-catalyzed epimerization: Ruthenium complexes like [Ru(CO)₂Cl₂]ₙ enable reversible dehydrogenation/hydrogenation at C4', leveraging the acidity of the α-hydroxy proton. This dynamic equilibrium favors the thermodynamically stable 4'-epimer in high-dielectric solvents (DMF/H₂O) [6].
  • Enzymatic redox: Alcohol dehydrogenases (e.g., Lactobacillus kefir) selectively oxidize the native C4'-OH to a ketone. Stereoselective reduction (e.g., NaBH₄/CeCl₃ or ketoreductases) then delivers the 4'-epi-alcohol. Jin’s carvone-to-entecavir synthesis employed analogous redox steps during Favorskii rearrangement [2].

The electronic influence of the benzyl ether group is critical: The C4'-OBn substituent stabilizes developing carbocation character during SN1-type inversions, while also suppressing β-elimination—a common side reaction in unprotected cyclopentanol systems under basic conditions [6].

Protective Group Optimization in Multi-Step Synthesis Pathways

Efficient synthesis of 4'-epi-entecavir-di-O-benzyl ether demands a hierarchical protection scheme to navigate functional group incompatibilities. Benzyl ethers excel as persistent protecting groups due to their stability and late-stage removal via hydrogenolysis. Key considerations include:

  • Orthogonality: Benzyl groups coexist with tert-butyldimethylsilyl (TBS), acetonide, and trityl protections. In Chu’s ribose route, simultaneous TBS and Bn protection enabled selective deoxygenation at C2' without disturbing C3'-OBn or C5'-OH [2].
  • Deprotection control: Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers quantitatively but conflicts with alkenes or aryl halides. For such cases, oxiditative methods (DDQ under photoactivation) or Lewis acid-mediated cleavage (BC₃) offer alternatives [3] [5].
  • Scalability: Benzyl bromide is cost-effective for large-scale reactions, as proven in Jin’s 500g entecavir synthesis via carvone. The Favorskii rearrangement under basic conditions proceeded without Bn cleavage, underscoring the group’s robustness [2].

Optimization requires minimizing protecting group steps. Bristol-Myers Squibb’s route achieves entecavir in 9 steps by using benzyl as a terminal protector for 1,3-diols, removed only during final deprotection. For 4'-epi-entecavir-di-O-benzyl ether, this strategy reduces step count while ensuring intermediates remain crystalline—a key purification advantage [2].

Table 3: Protective Group Compatibility in Entecavir Intermediate Synthesis

Protecting GroupCompatible ConditionsCleavage MethodConflict with Bn Ethers
Benzyl (Bn)Bases, mild acids, oxidationsH₂/Pd-C, DDQ (photo)None
tert-Butyldiphenylsilyl (TBDPS)Nucleophiles, Grignard reagentsF⁻ (TBAF)Strong acids
AcetonideWeak bases, nucleophilesDilute H⁺Strong acids/oxidizers
Trityl (Tr)Weak acids, nucleophilesDilute H⁺, H₂/Pd-CLewis acids

Table 4: Key Intermediates in Entecavir Synthesis and Protecting Group Strategies

IntermediateStructureProtecting GroupsSynthetic RoleReference Route
Compound 9Cyclopentane diolC1'-OBn, C2'-OBnEpoxide precursorBristol-Myers Squibb [2]
Compound 15CyclopentanetriolC1'-OBn, C3'-TBSSelective deoxygenation at C2'Chu (ribose) [2]
Compound 23EpoxycyclopenteneC5'-TBSRegioselective epoxide openingXie [2]
Compound 30CyclopentaneC1'-OBn, C5'-TBSRadical cyclization productGasanz [2]

Properties

Product Name

4'-epi-Entecavir-di-o-benzyl Ether

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.